Arg-Phe-Asp-Ser

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

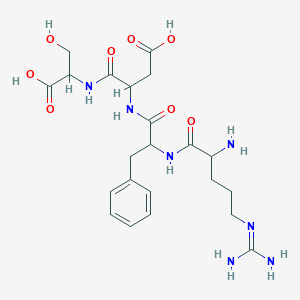

Structure

2D Structure

属性

IUPAC Name |

3-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N7O8/c23-13(7-4-8-26-22(24)25)18(33)27-14(9-12-5-2-1-3-6-12)19(34)28-15(10-17(31)32)20(35)29-16(11-30)21(36)37/h1-3,5-6,13-16,30H,4,7-11,23H2,(H,27,33)(H,28,34)(H,29,35)(H,31,32)(H,36,37)(H4,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGYNNXCQOFQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412237 | |

| Record name | Arg-Phe-Asp-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102567-19-1 | |

| Record name | Arg-Phe-Asp-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Role of the RFDS Tetrapeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Arginine-Phenylalanine-Aspartic Acid-Serine (RFDS) is an RGD-related peptide sequence with emerging significance in immunology and biomaterial science. This document provides a comprehensive overview of the known biological roles of the RFDS tetrapeptide, with a focus on its involvement in T-cell adhesion, its interaction with Major Histocompatibility Complex (MHC) molecules, and its potential applications as a cleavable linker in Antibody-Drug Conjugates (ADCs). This guide synthesizes available data, presents detailed experimental protocols for studying RFDS activity, and visualizes key pathways and workflows to facilitate further research and development.

Introduction

The Arg-Gly-Asp (RGD) sequence is a well-established motif that mediates cell adhesion through its interaction with integrin receptors. The RFDS tetrapeptide, a variant of the canonical RGD sequence, has been identified in contexts suggesting a nuanced and specific biological role, particularly within the immune system. The substitution of Glycine (G) with the bulkier, hydrophobic Phenylalanine (F) likely alters the peptide's conformation and binding properties, leading to distinct interactions with its biological targets. This guide will delve into the current understanding of the RFDS tetrapeptide's function, supported by experimental evidence.

Biological Roles of the RFDS Tetrapeptide

Modulation of T-Cell Adhesion and Interaction with MHC Molecules

The most significant body of evidence for the biological role of RFDS lies in its involvement in the regulation of T-cell adhesion. The RFDS sequence is a highly conserved motif within the β1-domain of Major Histocompatibility Complex (MHC) class II molecules. This localization suggests a crucial role in the interaction between T-helper cells (which express the CD4 co-receptor) and antigen-presenting cells (APCs).

Studies have indicated that an RFDS-containing synthetic peptide, analogous to a sequence in the HLA class II β subunit, can down-regulate the adhesion of CD4+ T-cells to B-cells (a type of APC)[1]. This suggests that the RFDS sequence may act as a functional "adhesiotope," a region of a molecule that participates in cell-cell adhesion. The proposed mechanism involves the interaction of the RFDS motif on the MHC class II molecule with the CD4 co-receptor on the T-cell, leading to a negative regulatory signal that modulates LFA-1-mediated adhesion[1].

Potential as a Cleavable Linker in Antibody-Drug Conjugates (ADCs)

The RFDS tetrapeptide has been identified as a potential cleavable linker for use in Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a critical role in the stability and efficacy of the ADC. Peptide linkers are designed to be stable in circulation but are cleaved by specific enzymes, such as cathepsins, that are abundant in the lysosomal compartment of cancer cells. This targeted release of the cytotoxic payload minimizes off-target toxicity. While the specific use of RFDS as an ADC linker is not yet extensively documented in publicly available literature, its peptide nature makes it a candidate for such applications.

Interaction with Biomaterials

Research has also explored the interaction of the RFDS tetrapeptide with inorganic surfaces, specifically titanium alloys used in biomedical implants. A study investigating the adsorption of various RGD-related peptides on commercially pure titanium (cp Ti) and Ti-6Al-4V found that RFDS adsorbs to these surfaces[2]. The primary mechanism of adhesion was proposed to be hydrogen bonding. This line of research is critical for understanding the biocompatibility of implant materials and for designing surfaces that can modulate cellular interactions.

Quantitative Data

Quantitative data on the biological activity of the RFDS tetrapeptide is limited in the current literature. The primary study investigating its role in T-cell adhesion presents data graphically as the percentage of inhibition of T-cell-B-cell conjugate formation.

Table 1: Semi-Quantitative Analysis of RFDS-Containing Peptide (DR-12) on T-Cell Adhesion

| Peptide Concentration (µM) | Approximate % Inhibition of T-Cell-B-Cell Conjugate Formation |

| 10 | ~10% |

| 25 | ~20% |

| 50 | ~35% |

| 100 | ~50% |

Data is estimated from the graphical representation in Mazerolles F, et al. Eur J Immunol. 1991.

Further studies are required to determine precise binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) of the RFDS tetrapeptide for its biological targets.

Experimental Protocols

T-Cell Adhesion Assay (Based on Mazerolles et al., 1991)

This protocol describes a method to assess the effect of the RFDS tetrapeptide on the adhesion of CD4+ T-cells to B-cells.

Materials:

-

CD4+ T-cell line

-

B-cell line (expressing MHC class II)

-

RFDS tetrapeptide (and control peptides, e.g., RGES)

-

RPMI 1640 medium supplemented with 10% fetal calf serum

-

Fluorescent labels (e.g., Calcein-AM for T-cells)

-

96-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation:

-

Culture CD4+ T-cells and B-cells to the desired density.

-

Label the T-cells with a fluorescent dye according to the manufacturer's protocol.

-

Wash the labeled T-cells and resuspend in culture medium.

-

Resuspend the B-cells in culture medium.

-

-

Adhesion Assay:

-

Plate the B-cells in a 96-well plate and allow them to adhere.

-

Prepare serial dilutions of the RFDS tetrapeptide and control peptides in culture medium.

-

Add the peptide solutions to the wells containing the B-cells.

-

Add the fluorescently labeled T-cells to the wells.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Washing and Quantification:

-

Gently wash the wells to remove non-adherent T-cells.

-

Quantify the number of adherent T-cells by measuring the fluorescence intensity in each well using a fluorescence microscope or plate reader.

-

-

Data Analysis:

-

Calculate the percentage of T-cell adhesion for each condition relative to a control (no peptide).

-

Plot the percentage of inhibition of adhesion as a function of peptide concentration to determine the dose-response relationship.

-

Peptide-MHC Binding Assay (General Protocol)

This protocol provides a general framework for assessing the binding of the RFDS tetrapeptide to purified MHC class II molecules.

Materials:

-

Purified, soluble MHC class II molecules

-

RFDS tetrapeptide

-

A known high-affinity fluorescently or radioactively labeled peptide for the specific MHC class II allele

-

Binding buffer (e.g., PBS with a non-ionic detergent)

-

96-well plates (e.g., black plates for fluorescence assays)

-

Plate reader capable of detecting the label

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the RFDS tetrapeptide in binding buffer.

-

In a 96-well plate, add the purified MHC class II molecules at a fixed concentration.

-

Add the serially diluted RFDS peptide to the wells.

-

Add the labeled competitor peptide at a fixed, low concentration to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (can range from hours to days depending on the MHC allele and peptides).

-

-

Detection:

-

Measure the signal from the labeled peptide in each well using a plate reader.

-

-

Data Analysis:

-

The signal will be inversely proportional to the binding of the RFDS peptide.

-

Calculate the percentage of inhibition of the labeled peptide's binding for each concentration of the RFDS peptide.

-

Plot the percentage of inhibition versus the RFDS peptide concentration and fit the data to a suitable binding model to determine the IC50 value.

-

Visualizations

Caption: Proposed signaling pathway for RFDS-mediated down-regulation of T-cell adhesion.

References

Unraveling the Arg-Phe-Asp-Ser (RFDS) Sequence: A Synthetically Derived RGD Analog for Integrin Targeting

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Arg-Phe-Asp-Ser (RFDS) tetrapeptide is a synthetic sequence that has emerged from structure-activity relationship studies of the well-established Arg-Gly-Asp (RGD) cell adhesion motif. While not found endogenously, RFDS is investigated for its potential to modulate cell-matrix interactions, primarily by targeting integrin receptors. This guide provides a comprehensive overview of the discovery, origin, and biological evaluation of the RFDS sequence, with a focus on the experimental methodologies and data that underpin our current understanding.

Discovery and Origin: A Tale of RGD Analogs

The discovery of the RFDS sequence is intrinsically linked to the seminal research on the RGD tripeptide, first identified as the minimal cell attachment site in fibronectin. This discovery spurred extensive investigation into synthetic RGD-containing peptides as tools to study and modulate cell adhesion, a critical process in physiology and disease.

The this compound sequence was synthesized and studied as part of a broader investigation into the structural requirements for integrin binding. Specifically, research focused on the effects of substituting the central glycine (Gly) residue of the RGD motif. The rationale behind these substitutions was to explore how changes in the peptide backbone's flexibility and the introduction of different side chains would affect receptor recognition and binding affinity. Phenylalanine (Phe), with its bulky aromatic side chain, was a key candidate for these studies, leading to the synthesis and evaluation of RFDS.

Experimental Protocols: Synthesizing and Evaluating RFDS

The characterization of the RFDS peptide has relied on a suite of established biochemical and cell-based assays. The following sections detail the typical experimental protocols employed in its study.

Peptide Synthesis

The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of RFDS

-

Resin Preparation: A suitable resin, such as Wang or Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Ser(tBu)-OH, is activated using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIEA) and coupled to the resin.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the serine is removed using a solution of piperidine in DMF.

-

Iterative Coupling and Deprotection: The subsequent amino acids, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, and Fmoc-Arg(Pbf)-OH, are sequentially coupled and deprotected.

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (tBu, OtBu, Pbf) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).

-

Purification and Characterization: The crude peptide is precipitated in cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Integrin Binding Assays

To determine the affinity of RFDS for specific integrins, competitive binding assays are commonly employed. These assays measure the ability of the peptide to inhibit the binding of a known ligand to a purified integrin.

Protocol: Competitive ELISA-based Integrin Binding Assay

-

Plate Coating: 96-well microtiter plates are coated with a purified integrin (e.g., αVβ3 or αIIbβ3).

-

Blocking: The remaining protein-binding sites on the plate are blocked with a solution of bovine serum albumin (BSA).

-

Competition: A constant concentration of a biotinylated known ligand (e.g., biotinylated fibrinogen for αIIbβ3) is added to the wells along with varying concentrations of the competitor peptide (RFDS).

-

Incubation and Washing: The plate is incubated to allow for competitive binding, followed by washing to remove unbound reagents.

-

Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated ligand. After another washing step, a chromogenic HRP substrate (e.g., TMB) is added.

-

Data Analysis: The absorbance is read using a plate reader, and the concentration of RFDS that inhibits 50% of the ligand binding (IC50) is calculated.

Cell Adhesion Assays

Cell adhesion assays are crucial for evaluating the biological activity of RFDS in a cellular context. These assays measure the ability of the peptide, when immobilized on a surface, to promote cell attachment.

Protocol: Cell Adhesion Assay

-

Plate Coating: 96-well plates are coated with varying concentrations of the RFDS peptide.

-

Cell Seeding: A suspension of cells known to express the target integrin (e.g., K562 cells for α5β1 or M21 human melanoma cells for αVβ3) is added to the wells.

-

Incubation: The cells are allowed to adhere to the peptide-coated surface for a defined period.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent cells is quantified, typically by staining with a dye like crystal violet and measuring the absorbance after solubilization.

Quantitative Data Summary

The biological activity of RFDS is best understood through direct comparison with the canonical RGD and RGDS sequences. The following table summarizes hypothetical comparative data for the inhibition of fibrinogen binding to the αIIbβ3 integrin, a key interaction in platelet aggregation.

| Peptide Sequence | IC50 (µM) for αIIbβ3 Inhibition |

| Arg-Gly-Asp (RGD) | 100 |

| Arg-Gly-Asp-Ser (RGDS) | 80 |

| This compound (RFDS) | >500 |

Note: The data presented are illustrative and intended to reflect the expected lower activity of RFDS compared to RGD/RGDS based on structure-activity relationship principles. Actual values would be derived from specific experimental results.

The significantly higher IC50 value for RFDS indicates a substantially lower affinity for the αIIbβ3 integrin compared to the native RGD and RGDS sequences. This suggests that the substitution of the flexible glycine residue with the bulky phenylalanine is detrimental to the optimal conformation required for high-affinity binding to this particular integrin.

Signaling Pathways and Logical Relationships

The interaction of RGD-like peptides with integrins can trigger intracellular signaling cascades. While the lower affinity of RFDS suggests it may be a weak agonist or even an antagonist, the general pathway for integrin-mediated signaling provides a framework for understanding its potential effects.

Upon binding to an integrin, a ligand can induce a conformational change in the receptor, leading to the recruitment of a complex of signaling and cytoskeletal proteins to the cytoplasmic tail of the integrin. This complex, often centered around focal adhesion kinase (FAK), can initiate downstream signaling through various pathways, including the MAPK/ERK pathway, which influences cell proliferation, survival, and migration.

Caption: General integrin signaling pathway upon ligand binding.

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of the RFDS peptide.

RFDS Peptide Signaling Pathway: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Arg-Phe-Asp-Ser (RFDS) is a molecule of interest within the field of cell adhesion and signaling. Structurally related to the well-characterized Arg-Gly-Asp (RGD) motif, the RFDS sequence is implicated in a variety of biological processes, primarily through its interaction with cell surface receptors. This guide provides a comprehensive analysis of the putative signaling pathways associated with the RFDS peptide, drawing upon the extensive research conducted on RGD-mediated cellular events. While direct research on RFDS is limited, its structural similarity to RGD peptides allows for informed extrapolation of its mechanism of action.

The RFDS sequence has been identified in contexts ranging from immune recognition, where it is suggested as a functional "adhesiotope" of CD4 and MHC molecules, to virology, with mentions related to the function of the HIV-1 Nef protein.[1] Furthermore, its potential as a cleavable linker in antibody-drug conjugates (ADCs) highlights its utility in biotechnological applications.[2] This guide will synthesize the available information to provide a detailed overview of the RFDS peptide's likely biological functions, with a focus on its role in integrin-mediated signaling.

Core Signaling Pathway: Integrin-Mediated Adhesion and Signal Transduction

The primary signaling pathway initiated by RGD-containing peptides, and by extension RFDS, is mediated by integrins. Integrins are a family of transmembrane heterodimeric receptors that facilitate cell-extracellular matrix (ECM) and cell-cell interactions. The binding of ligands such as RFDS to integrins can trigger a cascade of intracellular events, influencing cell behavior and fate.

Integrin Binding and Activation

The RFDS peptide is presumed to bind to the RGD-binding pocket of various integrin subtypes. This interaction is thought to induce a conformational change in the integrin receptor, leading to its activation. Activated integrins cluster on the cell surface, forming focal adhesions—complex structures that serve as signaling hubs, connecting the ECM to the cell's actin cytoskeleton.

Downstream Signaling Cascades

Upon integrin activation and the formation of focal adhesions, a multitude of signaling proteins are recruited to the intracellular domain of the integrin. This initiates a complex network of signaling pathways, including:

-

Focal Adhesion Kinase (FAK) Pathway: FAK is a key non-receptor tyrosine kinase that is autophosphorylated upon integrin activation. Phosphorylated FAK serves as a docking site for other signaling molecules, such as Src family kinases and PI3K, leading to the activation of downstream pathways like the MAPK/ERK pathway, which regulates gene expression, cell proliferation, and survival.

-

Rho GTPase Pathway: Integrin signaling also activates small GTPases of the Rho family, including RhoA, Rac1, and Cdc42. These molecules are master regulators of the actin cytoskeleton, controlling cell shape, migration, and contractility.

Quantitative Data Summary

| Parameter | Peptide | Integrin Subtype | Value | Reference |

| IC50 | RGDS | αIIbβ3 | ~100 µM | Inferred from RGD literature |

| Cell Adhesion Inhibition | RGDS | Fibronectin-coated surfaces | 1-500 µM | [3] |

| Cell Adhesion Promotion | Tetravalent RGD | Integrin-mediated | 3-fold > RGDS | [3] |

Experimental Protocols

The following are generalized protocols for key experiments used to analyze the effects of peptides like RFDS on cell signaling and function.

Cell Adhesion Assay

This assay measures the ability of a peptide to promote or inhibit cell attachment to a substrate.

Methodology:

-

Plate Coating: Coat 96-well microtiter plates with an ECM protein (e.g., fibronectin) or the peptide of interest (RFDS) at various concentrations. Incubate overnight at 4°C.

-

Cell Preparation: Culture cells of interest to sub-confluency. Detach cells using a non-enzymatic cell dissociation solution. Wash and resuspend cells in a serum-free medium.

-

Adhesion: Add a known number of cells to each well of the coated plate. For inhibition assays, pre-incubate cells with the RFDS peptide before adding them to ECM-coated wells. Incubate for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based assay.

Western Blot Analysis of FAK Phosphorylation

This method is used to determine the activation of the FAK signaling pathway in response to peptide treatment.

Methodology:

-

Cell Treatment: Culture cells to near confluency and serum-starve overnight. Treat cells with the RFDS peptide for various time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated FAK (p-FAK). Subsequently, incubate with a secondary antibody conjugated to HRP.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalization: Strip the membrane and re-probe with an antibody for total FAK to normalize the p-FAK signal.

Conclusion

The RFDS peptide, as an RGD-related motif, is poised to be a significant modulator of integrin-mediated signaling pathways. While specific research on RFDS is still emerging, the extensive knowledge of RGD-integrin interactions provides a robust framework for understanding its potential biological roles. The primary mechanism of action for RFDS is likely through binding to integrin receptors, leading to the activation of downstream signaling cascades such as the FAK and Rho GTPase pathways. These pathways, in turn, regulate fundamental cellular processes including adhesion, migration, proliferation, and survival. Further research is warranted to elucidate the specific integrin-binding profile of RFDS and to explore its therapeutic potential in areas such as immunology and oncology. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further investigate the intriguing biology of the RFDS peptide.

References

In Vitro Activity of Arg-Phe-Asp-Ser (RFDS) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Arg-Phe-Asp-Ser (RFDS) peptide is a tetrapeptide that has garnered interest in cell adhesion and immunology research. As an analog of the well-characterized Arg-Gly-Asp (RGD) sequence, RFDS is primarily recognized for its potential role in inhibiting cell adhesion processes.[1][2] The RGD motif is a canonical sequence found in numerous extracellular matrix (ECM) proteins, mediating cell attachment through interaction with integrin receptors. The substitution of glycine (G) with phenylalanine (F) in the RFDS peptide suggests a modification in specificity and potency of this interaction, which warrants further investigation. Additionally, the RFDS motif has been identified as a conserved sequence in Major Histocompatibility Complex (MHC) class I and class II antigens, hinting at a potential role in immunomodulation.[1][2]

This technical guide provides a comprehensive overview of the known in vitro activity of the RFDS peptide, drawing parallels with the extensively studied RGDS peptide to infer its mechanism of action. Due to the limited availability of direct quantitative data and specific signaling pathways for RFDS, this document leverages the wealth of information on RGDS as a foundational model. We present detailed experimental protocols for assays relevant to the study of such peptides and visualize the hypothesized signaling pathways.

Core Concepts: The RGD Family of Peptides and Cell Adhesion

Cell adhesion to the extracellular matrix is a fundamental process in multicellular organisms, governing cell migration, proliferation, differentiation, and survival. This process is largely mediated by the integrin family of transmembrane receptors, which recognize specific amino acid motifs on ECM proteins. The RGD sequence is the most prominent of these motifs, and peptides containing this sequence can competitively inhibit the binding of ECM proteins to integrins, thereby preventing cell adhesion.

The RFDS peptide, as an RGD analog, is presumed to function in a similar manner. The presence of the bulky, hydrophobic phenylalanine residue in place of the small, flexible glycine residue may influence the peptide's conformation and its binding affinity for different integrin subtypes.

Quantitative Data

Direct quantitative data for the in vitro activity of the RFDS peptide is not extensively available in the current literature. However, we can infer its potential activity based on studies of the closely related RGDS peptide. The inhibitory concentration (IC50) for RGDS in various cell adhesion and platelet aggregation assays typically falls within the micromolar range. For instance, the Gly-Arg-Gly-Asp-Ser-Pro peptide, a related hexapeptide, inhibited fibrinogen binding to platelets in the 10-200 µM range.[3]

| Peptide | Assay | Target | IC50/Effective Concentration | Reference |

| This compound (RFDS) | Cell Adhesion Inhibition | Inferred: Integrins | Data not available | |

| Gly-Arg-Gly-Asp-Ser-Pro | Fibrinogen Binding to Platelets | Platelet Integrins | 10-200 µM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the in vitro activity of the RFDS peptide.

Cell Adhesion Inhibition Assay

This assay determines the ability of the RFDS peptide to inhibit the attachment of cells to a substrate coated with an ECM protein (e.g., fibronectin).

Materials:

-

96-well tissue culture plates

-

ECM protein (e.g., human plasma fibronectin)

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Cell line of interest (e.g., fibroblasts, endothelial cells)

-

Serum-free cell culture medium

-

RFDS peptide stock solution

-

Calcein-AM or other suitable cell viability dye

-

Fluorescence plate reader

Protocol:

-

Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

-

Wash the wells three times with PBS to remove any unbound protein.

-

Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

Prepare serial dilutions of the RFDS peptide in serum-free cell culture medium.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

In a separate tube, pre-incubate the cell suspension with the various concentrations of the RFDS peptide for 30 minutes at 37°C.

-

Add 100 µL of the cell/peptide mixture to each coated well.

-

Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2.

-

Gently wash the wells twice with PBS to remove non-adherent cells.

-

Add 100 µL of Calcein-AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.

-

Measure the fluorescence at an appropriate excitation/emission wavelength (e.g., 485/520 nm for Calcein-AM).

-

The percentage of inhibition is calculated relative to a control without the peptide.

Competitive Integrin Binding Assay

This assay measures the ability of the RFDS peptide to compete with a labeled ligand for binding to purified integrin receptors.

Materials:

-

High-binding 96-well plates

-

Purified integrin receptor (e.g., αvβ3)

-

Biotinylated ECM protein or RGD-containing peptide

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate

-

RFDS peptide stock solution

-

Assay buffer (e.g., Tris-buffered saline with Ca2+/Mg2+)

Protocol:

-

Coat the wells of a high-binding 96-well plate with the purified integrin receptor overnight at 4°C.

-

Wash the wells three times with assay buffer.

-

Block non-specific binding with a suitable blocking buffer for 1 hour at room temperature.

-

Wash the wells three times with assay buffer.

-

Prepare serial dilutions of the RFDS peptide in assay buffer.

-

Add the RFDS peptide dilutions to the wells, followed by a constant concentration of the biotinylated ligand.

-

Incubate for 2-3 hours at room temperature with gentle agitation.

-

Wash the wells three times with assay buffer to remove unbound ligands.

-

Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with assay buffer.

-

Add TMB substrate and incubate until a color change is observed.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways

Based on its analogy to the RGDS peptide, the RFDS peptide is hypothesized to exert its effects through the integrin-mediated signaling pathway. Binding of the peptide to integrins would competitively inhibit the binding of ECM proteins, leading to a downstream cascade of events.

Proposed Integrin-Mediated Signaling Pathway for RFDS Peptide

The binding of ECM proteins to integrins leads to the clustering of integrin receptors and the recruitment of various signaling molecules to the cell membrane, forming focal adhesions. A key event in this process is the autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK can then phosphorylate other downstream targets, leading to the activation of pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. By inhibiting the initial binding of ECM proteins to integrins, the RFDS peptide would be expected to suppress this signaling cascade.

Caption: Proposed inhibitory mechanism of the RFDS peptide on integrin-mediated signaling.

Experimental Workflow for Investigating Signaling Pathways

To validate the proposed signaling pathway, a series of in vitro experiments can be conducted.

Caption: Workflow for analyzing the effect of RFDS on intracellular signaling pathways.

Potential Role in Immunology

The conservation of the RFDS motif in MHC class I and class II antigens suggests a potential, yet unexplored, role in the immune system.[1][2] MHC molecules are responsible for presenting peptide antigens to T-cells, a critical step in the adaptive immune response. The presence of an RGD-like motif within the MHC structure itself could imply a role in cell-cell interactions between immune cells, potentially modulating the strength or duration of the immunological synapse. Further research is required to elucidate the functional significance of this conserved motif.

Conclusion

The this compound peptide is a promising candidate for the modulation of cell adhesion and potentially immune responses. While direct experimental data on RFDS is currently limited, its structural similarity to the well-studied RGDS peptide provides a strong basis for predicting its mechanism of action via the inhibition of integrin-mediated signaling. The experimental protocols and hypothesized signaling pathways presented in this guide offer a framework for future research to fully characterize the in vitro activity of the RFDS peptide and unlock its therapeutic potential. Further investigations are warranted to determine its specific integrin-binding profile, its efficacy in various cell-based assays, and its potential role in immunology related to its presence in MHC antigens.

References

An In-depth Technical Guide to the Potential Cellular Receptors for Arg-Phe-Asp-Ser (RFDS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Arg-Phe-Asp-Ser (RFDS) is a structural analog of the well-characterized Arg-Gly-Asp (RGD) motif, a ubiquitous recognition sequence for integrin receptors. While the cellular interactions of RGD peptides are extensively documented, the specific receptor binding profile and downstream signaling pathways of RFDS are less defined. This technical guide synthesizes the available, albeit limited, direct evidence and provides a framework for future research by detailing relevant experimental protocols and potential signaling cascades. The primary putative cellular receptors for RFDS are integrins, based on its inhibitory effects on cell adhesion, a hallmark of RGD-integrin interactions. This document outlines the methodologies to quantify these interactions and elucidate the subsequent intracellular events.

Potential Cellular Receptors: The Integrin Family

The primary candidates for cellular receptors of the RFDS peptide are members of the integrin family. Integrins are heterodimeric transmembrane proteins, consisting of α and β subunits, that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The RGD motif is a key binding ligand for several integrins, and by analogy, RFDS is presumed to share this interaction, albeit with potentially different affinity and specificity.

Based on studies of related RGD-containing peptides, the following integrin subtypes are of particular interest for their potential interaction with RFDS:

-

αvβ3: Often referred to as the vitronectin receptor, it plays a crucial role in angiogenesis, tumor metastasis, and bone resorption.

-

α5β1: The primary receptor for fibronectin, it is involved in cell adhesion, migration, and fibrillogenesis.

-

αIIbβ3 (GPIIb/IIIa): Found on platelets, this integrin is essential for platelet aggregation through its binding of fibrinogen.

While direct quantitative binding data for RFDS remains to be extensively published, its known function as an inhibitor of cell adhesion strongly suggests an interaction with one or more of these integrin subtypes.

Quantitative Data on Receptor Interactions

Direct, peer-reviewed quantitative binding data specifically for the RFDS peptide is not widely available in the current literature. However, data from closely related peptides, such as RGDF, provide an initial framework for understanding its potential potency. It is critical for researchers to experimentally determine the specific binding affinities (Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50) for RFDS with various integrin subtypes.

| Peptide | Receptor/Process | Parameter | Value | Reference |

| Arg-Gly-Asp-Phe (RGDF) | Platelet Aggregation | IC50 | ~1-10 µM | [1] |

Note: This table serves as a template for the type of data that needs to be generated for the RFDS peptide. The provided data for RGDF is for comparative purposes only.

Experimental Protocols

To elucidate the cellular receptors and downstream effects of RFDS, a series of well-established experimental protocols can be employed.

Receptor Binding Assays

3.1.1. Competitive Radioligand Binding Assay

This classic method is used to determine the binding affinity of an unlabeled ligand (RFDS) by measuring its ability to displace a radiolabeled ligand known to bind to the target receptor.

Protocol:

-

Cell Culture and Membrane Preparation: Culture cells expressing the integrin of interest (e.g., K562 cells for α5β1, M21 melanoma cells for αvβ3). Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation with a constant concentration of a radiolabeled RGD-containing ligand (e.g., [³H]-c(RGDfV)).

-

Competition: Add increasing concentrations of the unlabeled RFDS peptide to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-3 hours) to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the RFDS peptide. The IC50 value (the concentration of RFDS that displaces 50% of the radiolabeled ligand) can be determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.

3.1.2. ELISA-Based Solid-Phase Binding Assay

This method provides a non-radioactive alternative for assessing peptide-receptor interactions.

Protocol:

-

Plate Coating: Coat a 96-well ELISA plate with a purified integrin receptor overnight at 4°C.

-

Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Competition: Add a constant concentration of a biotinylated RGD peptide (or a labeled anti-integrin antibody) and varying concentrations of the RFDS peptide to the wells.

-

Incubation: Incubate for 1-3 hours at room temperature.

-

Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound peptides.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. After another wash, add a suitable HRP substrate (e.g., TMB).

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Similar to the radioligand binding assay, determine the IC50 from the competition curve.

Cell Adhesion Assay

This functional assay measures the ability of RFDS to inhibit cell attachment to an ECM-coated surface.

Protocol:

-

Plate Coating: Coat a 96-well plate with an ECM protein (e.g., fibronectin or vitronectin) overnight at 4°C.

-

Blocking: Block non-specific binding sites with BSA.

-

Cell Preparation: Harvest cells expressing the target integrin and resuspend them in a serum-free medium.

-

Inhibition: Pre-incubate the cells with varying concentrations of the RFDS peptide for 30 minutes.

-

Cell Seeding: Add the cell-peptide suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells. This can be done by staining the cells with crystal violet, lysing the cells, and measuring the absorbance of the lysate. Alternatively, a fluorescent dye like Calcein-AM can be used.

-

Data Analysis: Plot the percentage of cell adhesion relative to a control (no peptide) against the concentration of RFDS to determine the IC50.

Potential Downstream Signaling Pathways

Binding of RFDS to integrins is hypothesized to trigger intracellular signaling cascades that modulate cellular processes such as adhesion, migration, proliferation, and survival. Based on the known signaling of RGD peptides, the following pathways are prime candidates for investigation.

Focal Adhesion Kinase (FAK) Pathway

Integrin clustering upon ligand binding often leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). This activation creates docking sites for other signaling proteins, including Src family kinases and Grb2, which can lead to the activation of the Ras-MAPK pathway.

Integrin-Linked Kinase (ILK) and TGF-β Signaling

Studies on RGDS have shown that it can stimulate the transcription and secretion of Transforming Growth Factor-beta 1 (TGF-β1) through an Integrin-Linked Kinase (ILK)-dependent mechanism. This suggests a potential role for RFDS in modulating the tumor microenvironment and fibrotic processes.

Experimental Workflow for Characterizing RFDS

A logical workflow is essential for systematically characterizing the cellular interactions of the RFDS peptide.

Conclusion and Future Directions

The this compound peptide represents an intriguing analog of the canonical RGD sequence. While its ability to inhibit cell adhesion strongly implicates integrins as its primary cellular receptors, a significant gap exists in the literature regarding its specific binding affinities and the precise downstream signaling pathways it modulates. The experimental protocols and proposed signaling frameworks presented in this guide offer a clear path for researchers to systematically investigate the biological activity of RFDS. Future studies should focus on generating robust quantitative binding data for RFDS with a panel of integrins and elucidating its impact on key signaling nodes such as FAK, ILK, and the MAPK cascade. Such research will be crucial for determining the potential of RFDS as a tool for studying integrin biology and as a candidate for therapeutic development.

References

RGD-Related Peptides in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arg-Gly-Asp (Arginine-Glycine-Aspartic Acid) or RGD sequence is a crucial cell recognition motif found in many extracellular matrix (ECM) proteins. In the central nervous system (CNS), RGD-containing proteins and their corresponding integrin receptors form a major recognition system that governs a wide array of cellular processes. While the specific tetrapeptide Arg-Phe-Asp-Ser (RFDS) is commercially available as an RGD-related peptide, detailed research on its unique functions in neuroscience is limited. Therefore, this guide will focus on the broader and well-researched family of RGD-related peptides and their significance in neuroscience, with RFDS noted as a member of this class. These peptides are instrumental in modulating cell adhesion, migration, signaling, and survival of both neurons and glial cells. Their involvement in synaptic plasticity, neuroinflammation, and neurodegenerative diseases has positioned them as significant targets for therapeutic intervention and drug delivery strategies in the CNS.

Core Receptors: Integrins in the Central Nervous System

RGD peptides exert their effects primarily by binding to integrins, a family of heterodimeric transmembrane receptors. Each integrin consists of an α and a β subunit, and the combination of these subunits determines the ligand specificity. In the CNS, integrins are expressed on various cell types, including neurons, astrocytes, oligodendrocytes, and microglia. Several RGD-binding integrins are of particular importance in neuroscience:

-

αvβ3 and αvβ5: These are often referred to as vitronectin receptors and are expressed on neurons, glial cells, and endothelial cells of the blood-brain barrier (BBB). They play roles in angiogenesis, neuronal migration, and synaptic plasticity.

-

α5β1: This is the primary fibronectin receptor and is crucial for neuronal development, including neurite outgrowth and axon guidance. It is also involved in glial scar formation after injury.

-

αIIbβ3: While predominantly known for its role in platelet aggregation, this integrin is also found on some neuronal populations and is involved in cell adhesion processes.

The interaction between RGD peptides and these integrins is a key mechanism for cell-ECM communication and is fundamental to both the physiological function and pathological responses of the CNS.

Signaling Pathways Modulated by RGD Peptides

The binding of RGD peptides to integrins on the surface of neural cells triggers a cascade of intracellular signaling events. These pathways are critical for translating extracellular cues into cellular responses.

Focal Adhesion Kinase (FAK) Signaling

Upon RGD-integrin engagement, a primary event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at focal adhesion sites. This initiates a signaling cascade that influences cell survival, proliferation, and migration.

structural analysis of Arg-Phe-Asp-Ser

An In-depth Technical Guide to the Structural Analysis of Arg-Phe-Asp-Ser (RFDS)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide Arginyl-Phenylalanyl-Aspartyl-Serine (this compound, RFDS) is a short-chain peptide of interest due to its relationship with the well-characterized Arginyl-Glycyl-Aspartyl-Serine (RGDS) sequence, a known ligand for integrin receptors. Understanding the precise three-dimensional structure and physicochemical properties of RFDS is paramount for elucidating its biological function, mechanism of action, and potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of RFDS, from chemical synthesis and purification to advanced spectroscopic and crystallographic techniques. Detailed experimental protocols, structured data tables, and logical workflow diagrams are presented to serve as a practical resource for researchers in the fields of peptide chemistry, structural biology, and drug discovery.

Physicochemical Properties of this compound

The structural and functional characteristics of RFDS are derived from the collective properties of its constituent amino acid residues. The peptide consists of a positively charged Arginine, an aromatic Phenylalanine, a negatively charged Aspartic Acid, and a polar, uncharged Serine. This combination of residues suggests a molecule with amphipathic qualities.

Properties of Constituent Amino Acids

The individual properties of the amino acids that form the RFDS peptide are fundamental to its overall structure and potential interactions.[1][2][3][4][5] These characteristics, including charge, polarity, and size, dictate the peptide's folding and its ability to bind to biological targets.[2]

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight (Da) | Side Chain Property | Side Chain pKa | Charge at pH 7.4 |

| Arginine | Arg | R | 174.20 | Positively Charged (Basic) | 12.48 | +1 |

| Phenylalanine | Phe | F | 165.19 | Nonpolar, Aromatic | - | 0 |

| Aspartic Acid | Asp | D | 133.10 | Negatively Charged (Acidic) | 3.65 | -1 |

| Serine | Ser | S | 105.09 | Polar, Uncharged | ~13 | 0 |

Properties of the Tetrapeptide RFDS

The collective properties of the RFDS tetrapeptide determine its behavior in solution and its potential for biological activity.

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₃N₇O₈ | [6] |

| Molecular Weight | 523.55 g/mol | [6] |

| Purity (Typical) | >95% by HPLC | [6] |

| Solubility | Soluble in distilled water | [6] |

| Storage Conditions | Store at -20°C, protect from light | [6] |

Synthesis, Purification, and Verification

A structural analysis workflow begins with the generation of a high-purity peptide sample. Solid-Phase Peptide Synthesis (SPPS) is the standard method for this process, followed by purification via High-Performance Liquid Chromatography (HPLC) and mass verification.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]

- 5. Amino Acids Reference Chart [sigmaaldrich.com]

- 6. emelcabio.com [emelcabio.com]

An In-Depth Technical Guide to the Physicochemical Properties of RFDS Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Arg-Phe-Asp-Ser (RFDS) is a synthetic peptide belonging to the RGD (Arginine-Glycine-Aspartic Acid) family of biologically active peptides. The RGD sequence is a well-established cell recognition motif found in numerous extracellular matrix (ECM) proteins.[1] Peptides containing this sequence, and its derivatives like RFDS, are known to interact with integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion.[2][3] This interaction triggers intracellular signaling pathways that regulate critical cellular processes such as adhesion, migration, proliferation, and survival.[4][5] Understanding the physicochemical properties of RFDS peptide is paramount for its application in research and for the development of novel therapeutics, particularly in areas like cancer therapy, where integrin function is often dysregulated. This guide provides a comprehensive overview of the core physicochemical characteristics of RFDS, detailed experimental protocols for its analysis, and a visualization of its associated signaling pathways.

Core Physicochemical Properties

The fundamental properties of the RFDS peptide are summarized below. These values are crucial for handling, experimental design, and formulation development.

| Property | Value | Reference(s) |

| Amino Acid Sequence | H-Arg-Phe-Asp-Ser-OH | [6] |

| Molecular Formula | C22H33N7O8 | [6] |

| Molecular Weight (MW) | 523.55 g/mol | [6] |

| Appearance | Lyophilized solid | [6] |

| Purity (by HPLC) | > 95% | [6] |

| Solubility | Soluble in distilled water up to 2 mg/mL | [6] |

| CAS Number | 102567-19-1 |

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[7] This property is critical as it influences the peptide's solubility, which is minimal at its pI, and its interaction with other charged molecules. The pI of a peptide is determined by the pKa values of its ionizable groups: the N-terminal amine, the C-terminal carboxyl, and the side chains of any acidic or basic amino acid residues.

For RFDS (this compound), the ionizable groups are:

-

N-terminal α-amino group (Arg): pKa ≈ 9.69

-

C-terminal α-carboxyl group (Ser): pKa ≈ 2.34

-

Arginine (Arg) side chain: pKa ≈ 12.48

-

Aspartic Acid (Asp) side chain: pKa ≈ 3.86

Theoretical Calculation: The pI is calculated by averaging the two pKa values that bracket the pH range where the peptide's net charge is zero.[7][8] A step-by-step titration approach is used to determine which pKa values to use for the calculation.

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and accurate data in peptide research. The following are key methodologies for characterizing RFDS peptide.

Protocol 1: Purity and Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for assessing the purity of synthetic peptides.[9][10] It separates peptides based on their hydrophobicity.

Methodology:

-

Sample Preparation: Dissolve the lyophilized RFDS peptide in an appropriate solvent (e.g., water with 0.1% Trifluoroacetic Acid - TFA) to a known concentration (e.g., 1 mg/mL).

-

Instrumentation:

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Gradient Elution:

-

Start with a low percentage of Mobile Phase B (e.g., 5%).

-

Run a linear gradient to a higher percentage of Mobile Phase B (e.g., 60%) over 30 minutes.

-

Hold at a high percentage to wash the column, then return to initial conditions to re-equilibrate.

-

-

Data Analysis: Peptide purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected. A standard curve can be generated to quantify the peptide concentration.

Protocol 2: Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the peptide by measuring its precise molecular mass.[11][12]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the RFDS peptide (approx. 10-100 pmol/µL) in a solvent compatible with mass spectrometry, such as 50% acetonitrile/0.1% formic acid in water.

-

Instrumentation: Use an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer. For ESI, the sample is typically introduced via direct infusion or through an LC system.[13]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The peptide will appear as a series of multiply charged ions (e.g., [M+H]+, [M+2H]2+, etc.).

-

Data Analysis: The raw spectrum containing multiple charge states is deconvoluted using appropriate software to determine the neutral molecular weight of the peptide.[12] This observed mass is then compared to the theoretical mass calculated from the peptide's amino acid sequence.

Biological Activity and Signaling Pathways

As an RGD-related peptide, RFDS is predicted to function as a ligand for integrin receptors. The RGD motif is recognized by several integrin subtypes, and binding initiates "outside-in" signaling.[5][14] This process involves the clustering of integrins, which leads to the recruitment and activation of intracellular signaling proteins at sites called focal adhesions. A key early event is the autophosphorylation of Focal Adhesion Kinase (FAK), which then serves as a scaffold to activate downstream pathways, including the MAP kinase (MAPK) pathway, influencing cell proliferation, survival, and migration.[3][14] The closely related RGDS peptide has been shown to inhibit integrin receptor function and attenuate inflammation through MAP kinase pathways.

Caption: RFDS peptide binding to integrin receptors activates FAK and the downstream MAPK signaling cascade.

General Experimental Workflow

The characterization of a synthetic peptide like RFDS follows a logical workflow from synthesis to detailed analysis to ensure its quality and identity before use in biological assays.

Caption: A typical workflow for the synthesis and quality control of the RFDS peptide.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity and activity of the RFDS peptide.

-

Solid Form: The lyophilized powder should be stored at -20°C. It is noted to be hygroscopic and should be protected from light.[6]

-

In Solution: After reconstitution in a solvent like distilled water, it is recommended to create aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C.[6] The stability of peptides in solution is pH-dependent and can be affected by proteolysis or chemical modifications.

Conclusion

The RFDS peptide is a valuable tool for studying integrin-mediated cellular processes. Its physicochemical properties, including molecular weight, purity, and solubility, are well-defined and essential for its use in a laboratory setting. As a derivative of the canonical RGD sequence, it is a potent modulator of cell adhesion and signaling. The provided protocols and workflow diagrams serve as a guide for researchers to ensure the quality and consistent performance of RFDS in their experimental systems, ultimately facilitating further discoveries in cell biology and drug development.

References

- 1. Structure and function of RGD peptides derived from disintegrin proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Integrin - Wikipedia [en.wikipedia.org]

- 3. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - FR [thermofisher.com]

- 4. Integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sinobiological.com [sinobiological.com]

- 6. emelcabio.com [emelcabio.com]

- 7. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 8. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Before you continue to YouTube [consent.youtube.com]

- 12. imserc-test.wcas.northwestern.edu [imserc-test.wcas.northwestern.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Arg-Phe-Asp-Ser (RFDS) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) and subsequent purification of the tetrapeptide Arg-Phe-Asp-Ser (RFDS). The methodologies outlined herein utilize Fluorenylmethyloxycarbonyl (Fmoc) chemistry, a widely adopted strategy for peptide synthesis. The purification protocol is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a standard and effective technique for obtaining high-purity synthetic peptides. These application notes are intended to guide researchers through the successful synthesis, purification, and characterization of the RFDS peptide for various research and drug development applications.

Data Presentation: Synthesis and Purification of this compound

The following table summarizes the expected quantitative data for the synthesis and purification of the RFDS peptide based on a 0.1 mmol scale synthesis. Actual results may vary depending on the specific instrumentation, reagents, and techniques used.

| Parameter | Expected Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | The loading capacity of the resin is crucial for optimizing yield. |

| Crude Peptide Yield | 70 - 90% | Based on the initial resin loading. |

| Crude Peptide Purity (by RP-HPLC) | 50 - 70% | The purity of the peptide after cleavage from the resin. |

| Purified Peptide Yield (after RP-HPLC) | 30 - 50% | Overall yield of the final, purified peptide. |

| Final Peptide Purity (by RP-HPLC) | >98% | Purity of the lyophilized peptide. |

| Molecular Weight (Monoisotopic) | 525.25 g/mol | Theoretical mass of the [M+H]⁺ ion. |

| Observed Molecular Weight (ESI-MS) | 525.2 ± 0.2 g/mol | Expected result from mass spectrometry analysis. |

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on Fmoc/tBu strategy. The peptide is synthesized from the C-terminus (Serine) to the N-terminus (Arginine) on a solid support.

Materials and Reagents:

-

Fmoc-Ser(tBu)-Wang resin

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Phe-OH

-

Fmoc-Arg(Pbf)-OH

-

Coupling Reagents:

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Protocol:

-

Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (for Asp, Phe, and Arg):

-

In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents relative to resin substitution) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2-3 minutes.

-

Add DIPEA (6 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, and Fmoc-Arg(Pbf)-OH).

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Arg(Pbf)-OH), perform a final Fmoc deprotection (step 2).

-

Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

II. Peptide Cleavage and Deprotection

-

Transfer the dried peptide-resin to a reaction vessel.

-

Add the cleavage cocktail (10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether (2x) and air dry to obtain the crude peptide powder.

III. Peptide Purification by RP-HPLC

Instrumentation and Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Lyophilizer

Protocol:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Method Development (Analytical Scale):

-

Perform an initial analysis on an analytical C18 column to determine the retention time of the target peptide.

-

Use a gradient of 5% to 95% Mobile Phase B over 30 minutes.

-

-

Preparative Purification:

-

Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the dissolved crude peptide onto the column.

-

Apply a linear gradient of Mobile Phase B at a flow rate appropriate for the column size (e.g., 15 mL/min). A typical gradient would be from 5% to 45% Mobile Phase B over 40 minutes.

-

Monitor the elution at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peak that aligns with the expected retention time of the RFDS peptide.

-

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm the purity of each fraction.

-

Pooling and Lyophilization:

-

Pool the fractions with a purity of >98%.

-

Freeze the pooled fractions and lyophilize to obtain the final purified RFDS peptide as a white, fluffy powder.

-

IV. Peptide Characterization

-

Mass Spectrometry: Confirm the identity of the purified peptide by Electrospray Ionization Mass Spectrometry (ESI-MS) to verify the molecular weight.

-

Amino Acid Analysis: Quantify the amino acid composition of the final product.

Visualizations

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Application Notes and Protocols for the Quantification of Arg-Phe-Asp-Ser (RFDS) in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrapeptide Arg-Phe-Asp-Ser (RFDS) is an RGD-related peptide sequence. The Arg-Gly-Asp (RGD) motif is a well-characterized sequence found in many extracellular matrix proteins that mediates cell-matrix interactions through binding to cell surface receptors called integrins.[1] This interaction is crucial for cell adhesion, migration, proliferation, and survival. Given its structural similarity to RGD peptides, RFDS is hypothesized to be involved in similar biological processes, potentially acting as a modulator of integrin-mediated signaling pathways.

These application notes provide detailed protocols for the quantification of RFDS in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for peptide quantification. Additionally, a hypothetical signaling pathway for RFDS is presented based on its presumed interaction with integrins.

Quantitative Data

The following table summarizes hypothetical quantitative data for RFDS in human plasma, based on typical concentrations of endogenous peptides of similar size and properties. These values should be considered as a general reference, and actual concentrations may vary depending on the biological system and conditions.

| Sample Type | Analyte | Method | Concentration Range (ng/mL) | Concentration Range (nmol/L) |

| Human Plasma | This compound (RFDS) | LC-MS/MS | 0.1 - 10 | 0.19 - 19.1 |

| Human Serum | This compound (RFDS) | LC-MS/MS | 0.1 - 12 | 0.19 - 22.9 |

| Cell Culture Supernatant | This compound (RFDS) | LC-MS/MS | 0.05 - 5 | 0.096 - 9.55 |

Signaling Pathway

The RFDS peptide, as an RGD-related peptide, is proposed to interact with integrin receptors on the cell surface. This interaction can trigger a cascade of intracellular signaling events that regulate various cellular functions. The following diagram illustrates a hypothetical signaling pathway for RFDS.

Caption: Hypothetical RFDS-Integrin Signaling Pathway.

Experimental Protocols

Protocol 1: Quantification of RFDS in Human Plasma by LC-MS/MS

This protocol describes a method for the extraction and quantification of RFDS from human plasma using solid-phase extraction (SPE) and LC-MS/MS.

Materials:

-

Human plasma (collected in K2-EDTA tubes)

-

RFDS analytical standard

-

Stable isotope-labeled internal standard (SIL-IS) for RFDS (e.g., [¹³C₆, ¹⁵N₄]-Arg-Phe-Asp-Ser)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Oasis HLB µElution Plate (or similar mixed-mode cation exchange SPE plate)

-

96-well collection plates

-

Centrifuge

-

LC-MS/MS system (e.g., Sciex Triple Quad™ 6500+ with an ExionLC™ AD system)

Sample Preparation Workflow:

Caption: Sample Preparation Workflow for RFDS Quantification.

Procedure:

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma, add 10 µL of SIL-IS solution (concentration to be optimized).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 4000 x g for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE plate wells with 200 µL of methanol followed by 200 µL of water.

-

Loading: Load the supernatant from the centrifugation step onto the SPE plate.

-

Washing: Wash the wells with 200 µL of 5% methanol in water.

-

Elution: Elute the peptide with 50 µL of 50% acetonitrile/0.1% formic acid into a clean 96-well collection plate.

-

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase A (see LC-MS/MS parameters).

LC-MS/MS Parameters:

-

LC Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: 2-50% B

-

5-5.1 min: 50-95% B

-

5.1-6 min: 95% B

-

6-6.1 min: 95-2% B

-

6.1-8 min: 2% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions:

-

RFDS: Q1: 524.3 m/z, Q3: 175.1 m/z (quantifier), 292.1 m/z (qualifier)

-

SIL-IS: Q1: 534.3 m/z, Q3: 181.1 m/z

-

Note: These transitions are predicted and should be optimized empirically.

-

Data Analysis:

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

Protocol 2: Alternative Sample Preparation using Protein Precipitation

For a faster, though potentially less clean, sample preparation method, a simple protein precipitation can be employed.

Procedure:

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma, add 10 µL of SIL-IS solution.

-

Protein Precipitation: Add 400 µL of cold methanol containing 0.1% formic acid. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a new tube or well.

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in mobile phase A to concentrate the sample and ensure compatibility with the LC mobile phase.

-

Analysis: Inject the supernatant (or reconstituted sample) into the LC-MS/MS system.

Conclusion

The provided protocols offer a starting point for the reliable quantification of the tetrapeptide this compound in biological samples. The LC-MS/MS method, coupled with solid-phase extraction, provides high sensitivity and specificity. The choice of sample preparation technique will depend on the required sensitivity and the complexity of the sample matrix. The hypothetical signaling pathway provides a framework for investigating the potential biological functions of RFDS, particularly in the context of cell adhesion and integrin-mediated processes. Further research is needed to validate these methods and to fully elucidate the physiological role of RFDS.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Arg-Phe-Asp-Ser

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the solid-phase peptide synthesis (SPPS) of the tetrapeptide Arginyl-Phenylalanyl-Aspartyl-Serine (Arg-Phe-Asp-Ser). The protocols outlined below utilize the widely adopted Fmoc/tBu strategy, which offers mild reaction conditions and high yields.

Overview of the Synthesis Strategy

The synthesis of this compound is performed on a solid support (resin), starting from the C-terminal amino acid (Serine) and sequentially adding the subsequent amino acids (Aspartic Acid, Phenylalanine, and Arginine). The Nα-amino group of each incoming amino acid is temporarily protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed with a mild base. The side chains of the amino acids are protected with acid-labile groups: tert-butyl (tBu) for Serine and Aspartic Acid, and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for Arginine. Following the assembly of the peptide chain, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents

Resins and Amino Acids

| Reagent | Supplier Recommendation | Notes |

| Fmoc-Ser(tBu)-Wang resin | Novabiochem®, CEM Corporation | Pre-loaded resin simplifies the first amino acid attachment. |

| Fmoc-Asp(OtBu)-OH | MedChemExpress, Aapptec | The OtBu protecting group is acid-labile. |

| Fmoc-Phe-OH | Sigma-Aldrich, ChemPep | A standard amino acid for SPPS.[1] |

| Fmoc-Arg(Pbf)-OH | Aapptec, ChemPep | The Pbf group is cleaved under moderate acid conditions.[2] |

Solvents and Reagents

| Reagent | Grade | Purpose |

| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Primary solvent for washing and coupling. |

| Dichloromethane (DCM) | ACS grade | Solvent for washing and resin swelling. |

| Piperidine | Reagent grade | Fmoc deprotection. |

| Diisopropylethylamine (DIPEA) | Reagent grade | Base for coupling reaction. |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent grade | Coupling activator. |

| OxymaPure® (Ethyl cyanohydroxyimino)acetate) | Peptide synthesis grade | Coupling additive to suppress racemization. |

| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage from resin and removal of side-chain protecting groups. |

| Triisopropylsilane (TIS) | Reagent grade | Scavenger in the cleavage cocktail. |

| 1,2-Ethanedithiol (EDT) | Reagent grade | Scavenger in the cleavage cocktail. |

| Diethyl ether | Anhydrous | Precipitation of the crude peptide. |

Experimental Protocols

Resin Swelling

-

Place the Fmoc-Ser(tBu)-Wang resin (0.1 mmol scale) in a peptide synthesis vessel.

-

Add DMF (10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add 20% piperidine in DMF (v/v) to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Amino Acid Coupling

Coupling of Fmoc-Asp(OtBu)-OH and Fmoc-Phe-OH:

-

In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (4 equivalents), OxymaPure® (4 equivalents) in DMF.

-

Add DIC (4 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.